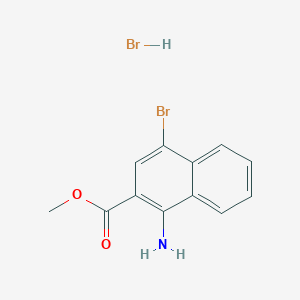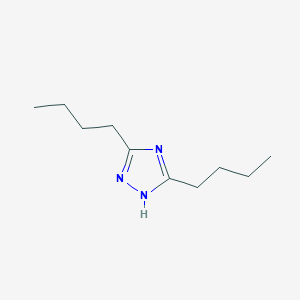
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable isoindoline precursor with various reagents to introduce the desired functional groups. For instance, the reaction of an isoindoline derivative with methyl iodide (MeI) can yield the methylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting viral replication or inducing cancer cell apoptosis.
相似化合物的比较
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins.
Uniqueness
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity
属性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-4-6-12(7-5-2)19-10-15-13(16(19)20)8-11(18)9-14(15)17(21)22-3/h8-9,12H,4-7,10,18H2,1-3H3 |
InChI 键 |
BQZRPYJLMNTWMF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)N1CC2=C(C1=O)C=C(C=C2C(=O)OC)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
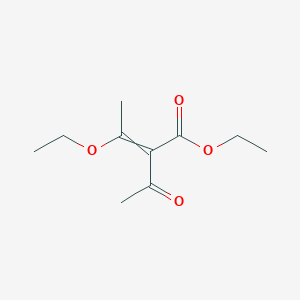
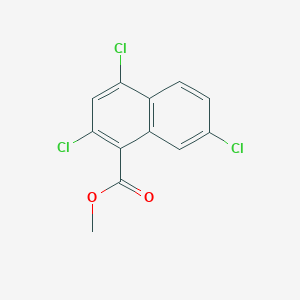
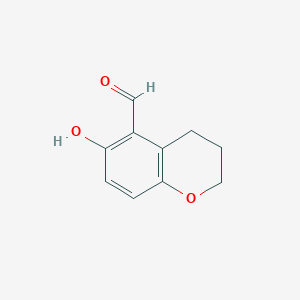
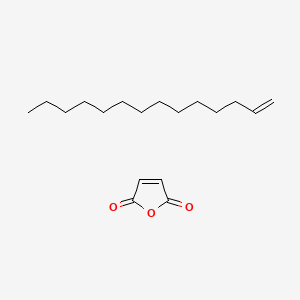
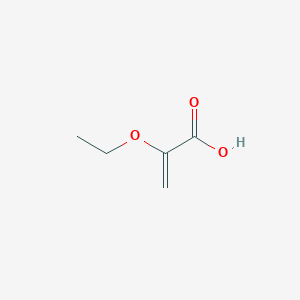
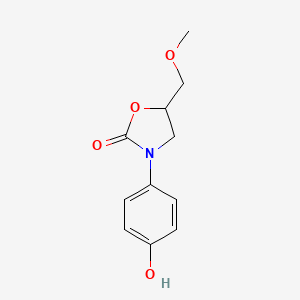
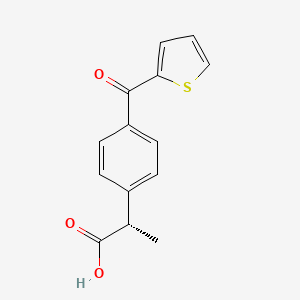
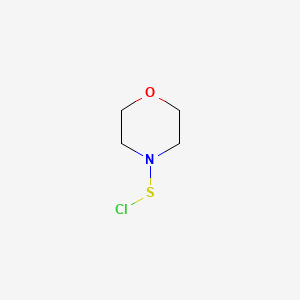
![N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea](/img/structure/B8695642.png)
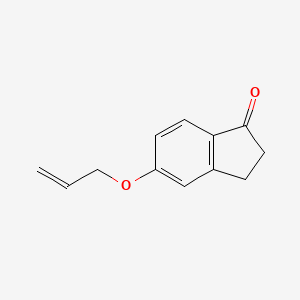

![Thieno[2,3-c]pyridine-2-sulfonamide](/img/structure/B8695661.png)
